molecular formula C14H12N2O4 B118759 3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide CAS No. 1108233-34-6

3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide

Cat. No. B118759
CAS RN: 1108233-34-6
M. Wt: 272.26 g/mol
InChI Key: GWVYHPUGEQGQSF-UHFFFAOYSA-N
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Description

KM91104 is a cell-permeable inhibitor of V-ATPase, specifically targeting the interaction between V-ATPase subunit A3 and subunit B2. It has a molecular formula of C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol . This compound is primarily used in scientific research and has shown significant potential in various biological and chemical applications.

Scientific Research Applications

KM91104 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of V-ATPase and its effects on various chemical processes.

    Biology: Employed in research to understand the role of V-ATPase in cellular processes, including ion transport and pH regulation.

    Medicine: Investigated for its potential therapeutic applications in diseases related to V-ATPase dysfunction, such as osteoporosis and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting V-ATPase

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KM91104 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions and purification processes .

Industrial Production Methods

KM91104 is produced on an industrial scale using optimized synthetic routes to ensure high purity and yield. The production process involves stringent quality control measures to maintain the compound’s integrity and effectiveness. The compound is typically stored at -20°C in powder form and at -80°C in solvent form to ensure stability .

Chemical Reactions Analysis

Types of Reactions

KM91104 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving KM91104 include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Mechanism of Action

KM91104 exerts its effects by specifically inhibiting the V-ATPase enzyme, which is responsible for proton transport across cellular membranes. The compound targets the interaction between the A3 and B2 subunits of V-ATPase, leading to the disruption of proton transport and subsequent cellular effects. This inhibition affects various cellular processes, including pH regulation, ion transport, and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

KM91104 is compared with other V-ATPase inhibitors, such as:

Uniqueness

KM91104 is unique due to its specific targeting of the A3-B2 subunit interaction of V-ATPase, which distinguishes it from other inhibitors like bafilomycin and concanamycin A. This specificity allows for more precise modulation of V-ATPase activity and potentially fewer off-target effects .

properties

IUPAC Name

3,4-dihydroxy-N-[(2-hydroxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)8-15-16-14(20)9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVYHPUGEQGQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

304481-60-5
Record name 304481-60-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide
Reactant of Route 2
3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide
Reactant of Route 3
3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide
Reactant of Route 4
3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide
Reactant of Route 5
3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide
Reactant of Route 6
3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide

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